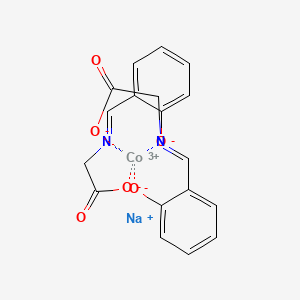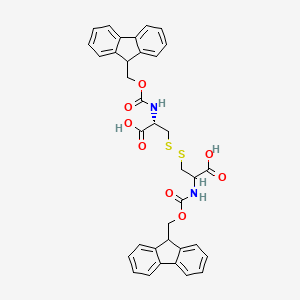
Fmoc-D-Cystine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Cystine: is a derivative of cysteine, an amino acid containing a thiol group. The compound is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis (SPPS). This protection is crucial for preventing unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cystine typically involves the protection of the thiol group of cysteine. One common method is the use of Fmoc solid-phase peptide synthesis (SPPS). The cysteine residue is protected with the Fmoc group, and the synthesis is carried out on a solid support. The thiol group can be protected using various groups such as trityl (Trt) or acetamidomethyl (Acm) to prevent oxidation during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously. The choice of protecting groups and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Cystine undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfide bonds, resulting in the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The Fmoc group can be removed using piperidine, allowing for further functionalization of the cysteine residue.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Fmoc Removal: Piperidine in dimethylformamide (DMF) or methanol (MeOH).
Major Products:
Oxidation: Formation of cystine with disulfide bonds.
Reduction: Regeneration of free thiol groups.
Substitution: Deprotected cysteine ready for further reactions.
Scientific Research Applications
Chemistry: Fmoc-D-Cystine is widely used in peptide synthesis, particularly in the formation of disulfide-rich peptides. It allows for the selective protection and deprotection of cysteine residues, facilitating the synthesis of complex peptides .
Biology: In biological research, this compound is used to study protein folding and stability. The formation of disulfide bonds is crucial for the structural integrity of many proteins, and this compound provides a means to investigate these processes .
Medicine: this compound has applications in drug delivery systems. For example, it has been used to create pH-responsive nanobowls for targeted drug delivery in cancer therapy. These nanobowls can encapsulate drugs and release them in response to changes in pH, enhancing the efficacy of the treatment .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and proteins. Its ability to form stable disulfide bonds makes it valuable for producing biologically active compounds .
Mechanism of Action
The primary mechanism of action of Fmoc-D-Cystine involves the formation and cleavage of disulfide bonds. The thiol groups of cysteine residues can form disulfide bonds, which are essential for the structural stability of peptides and proteins. The Fmoc group protects the amino group of cysteine during synthesis, preventing unwanted reactions and allowing for selective deprotection when needed .
Comparison with Similar Compounds
Fmoc-L-Cystine: Similar to Fmoc-D-Cystine but with the L-enantiomer of cysteine.
Fmoc-Cys(Trt)-OH: Another Fmoc-protected cysteine derivative with a trityl protecting group for the thiol.
Fmoc-Cys(Acm)-OH: Fmoc-protected cysteine with an acetamidomethyl protecting group for the thiol.
Uniqueness: this compound is unique due to its D-enantiomer configuration, which can impart different biological properties compared to its L-counterpart. The D-enantiomer is less susceptible to enzymatic degradation, making it valuable for certain applications where stability is crucial .
Properties
Molecular Formula |
C36H32N2O8S2 |
|---|---|
Molecular Weight |
684.8 g/mol |
IUPAC Name |
(2S)-3-[[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C36H32N2O8S2/c39-33(40)31(37-35(43)45-17-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)19-47-48-20-32(34(41)42)38-36(44)46-18-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-32H,17-20H2,(H,37,43)(H,38,44)(H,39,40)(H,41,42)/t31-,32?/m1/s1 |
InChI Key |
IRQYKZZFOSDZHP-XGDNGBMYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



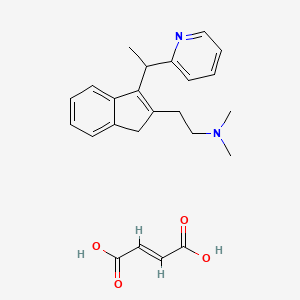
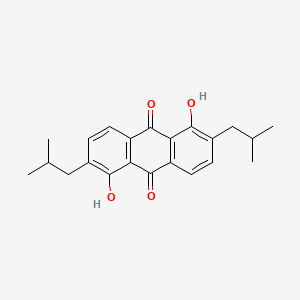
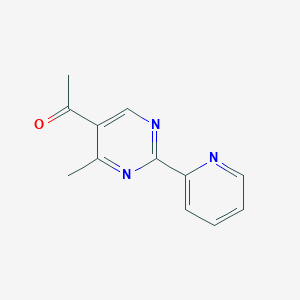
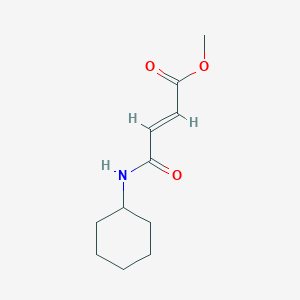
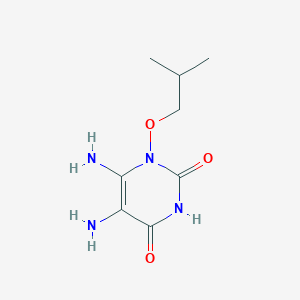
![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)
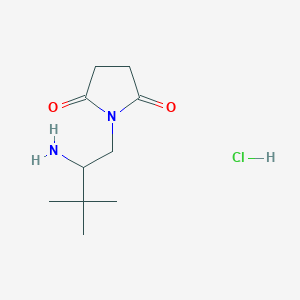
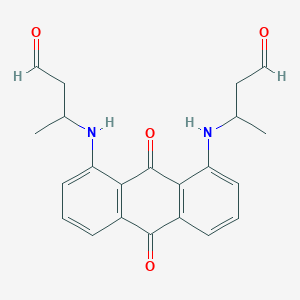
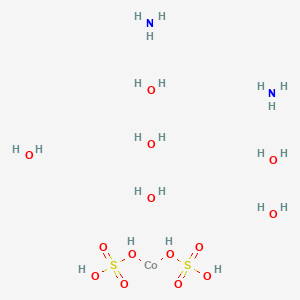
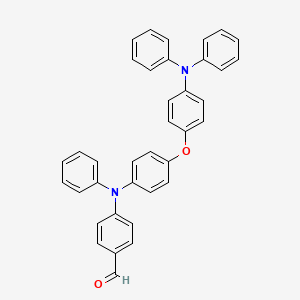
![2-O-tert-butyl 7-O-methyl 3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-2,7-dicarboxylate](/img/structure/B13148091.png)
